molecular formula C6H14O2S B14329351 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol CAS No. 111532-31-1

1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol

Cat. No.: B14329351
CAS No.: 111532-31-1
M. Wt: 150.24 g/mol
InChI Key: HYUCBECUJARJLP-UHFFFAOYSA-N
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Description

1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol is a chemical compound with a unique structure that includes both an isopropyl ether and a thiol group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol typically involves the reaction of 3-chloropropan-1-ol with isopropyl alcohol in the presence of a base to form the ether linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced sulfur species.

    Substitution: The ether and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydrosulfide or alkyl halides can be employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, reduced sulfur species.

    Substitution: Various substituted ethers and thiols.

Scientific Research Applications

1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The ether group may also contribute to its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-[(Propan-2-yl)oxy]propan-2-ol: Lacks the thiol group, making it less reactive in certain biochemical applications.

    3-Mercapto-1-propanol: Contains a thiol group but lacks the ether linkage, affecting its solubility and reactivity.

    2-Mercaptoethanol: A smaller molecule with similar thiol reactivity but different physical properties.

Uniqueness

1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol is unique due to the combination of an ether and a thiol group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

111532-31-1

Molecular Formula

C6H14O2S

Molecular Weight

150.24 g/mol

IUPAC Name

1-propan-2-yloxy-3-sulfanylpropan-2-ol

InChI

InChI=1S/C6H14O2S/c1-5(2)8-3-6(7)4-9/h5-7,9H,3-4H2,1-2H3

InChI Key

HYUCBECUJARJLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CS)O

Origin of Product

United States

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